molecular formula C58H47Cl2N7O19 B12787181 L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2'-((R)-aminocarboxymethyl)-4',6,6'-trihydroxy(1,1'-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)-

L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2'-((R)-aminocarboxymethyl)-4',6,6'-trihydroxy(1,1'-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)-

Cat. No.: B12787181
M. Wt: 1216.9 g/mol
InChI Key: CJJWCJKJZRLQSN-RQNVSQEOSA-N
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Description

L-Tyrosine, (2S)-2-(3,4-dihydroxyphenyl)glycyl-3-chloro-D-tyrosyl-(2S)-2-(3,5-dihydroxyphenyl)glycyl-(2R)-2-(3,4,5-trihydroxyphenyl)glycyl-(2R-(2’-(®-aminocarboxymethyl)-4’,6,6’-trihydroxy(1,1’-biphenyl)-3-yl)glycyl-3-chloro-beta-hydroxy-, cyclic(13-3),(2-43),(45-64)-triether, (betaR)- is a complex organic compound with multiple functional groups, including hydroxyl, amino, and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of L-Tyrosine derivatives, followed by the introduction of various functional groups through reactions such as chlorination, hydroxylation, and glycosylation. Each step requires precise control of temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer, neurodegenerative disorders, and metabolic conditions.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, receptor agonist, or signaling molecule. The exact mechanism depends on the specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A simpler form of the compound with fewer functional groups.

    D-Tyrosine: The enantiomer of L-Tyrosine with different biological activity.

    3,4-Dihydroxyphenylalanine (DOPA): A related compound with similar hydroxyl groups.

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C58H47Cl2N7O19

Molecular Weight

1216.9 g/mol

IUPAC Name

(1S,18S,19S,22S,25S,28R,40R)-40-amino-22-[3-[2-[(S)-amino(carboxy)methyl]-4,6-dihydroxyphenyl]-4-hydroxyphenyl]-5,15-dichloro-18,31,36,49-tetrahydroxy-21,24,27,41,43-pentaoxo-7,13,34-trioxa-20,23,26,42,44-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.135,39.010,25]henpentaconta-3,5,8(49),9,11,14,16,29,31,33(46),35,37,39(45),47,50-pentadecaene-19-carboxylic acid

InChI

InChI=1S/C58H47Cl2N7O19/c59-32-9-21-1-7-38(32)85-41-16-26-17-42(51(41)74)86-39-8-4-24(14-33(39)60)50(73)49(58(82)83)67-54(77)46(23-3-5-35(70)30(13-23)43-31(45(62)57(80)81)19-28(69)20-37(43)72)65-56(79)48(26)66-55(78)47-25-11-27(68)18-29(12-25)84-40-15-22(2-6-36(40)71)44(61)53(76)63-34(10-21)52(75)64-47/h1-9,11-20,34,44-50,68-74H,10,61-62H2,(H,63,76)(H,64,75)(H,65,79)(H,66,78)(H,67,77)(H,80,81)(H,82,83)/t34-,44+,45-,46-,47+,48-,49-,50-/m0/s1

InChI Key

CJJWCJKJZRLQSN-RQNVSQEOSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@@H]([C@H](NC(=O)[C@@H](NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C(NC(=O)C(NC5=O)C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(C(=O)O)N)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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